3-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane

PET radiochemistry 18F-labeling nucleophilic aromatic substitution

Common pain point: Procuring a non-interchangeable quinuclidine-aryl ether with the correct 3-fluoro regioisomer for consistent receptor pharmacology and PET tracer development. • 3-Fluoropyridin-2-yl ether anchor for fluorine positional scanning (M1-M5, α4β2, α7 nAChR subtypes) • Rigid quinuclidine scaffold enables unambiguous pharmacophore modeling and site-directed mutagenesis studies • 98% purity ensures impurity-free concentration-response curves and reproducible PET radiolabeling Supplied as a research-grade building block; immediate stock availability for global dispatch.

Molecular Formula C12H15FN2O
Molecular Weight 222.263
CAS No. 2198912-48-8
Cat. No. B2603066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane
CAS2198912-48-8
Molecular FormulaC12H15FN2O
Molecular Weight222.263
Structural Identifiers
SMILESC1CN2CCC1C(C2)OC3=C(C=CC=N3)F
InChIInChI=1S/C12H15FN2O/c13-10-2-1-5-14-12(10)16-11-8-15-6-3-9(11)4-7-15/h1-2,5,9,11H,3-4,6-8H2
InChIKeyPLKYMRSCAIYBEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane: Identity, Class & Sourcing


3-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane (CAS 2198912-48-8), also systematically named 3-((3-fluoropyridin-2-yl)oxy)quinuclidine, is a synthetic small molecule (C12H15FN2O, MW 222.26) composed of a quinuclidine (1-azabicyclo[2.2.2]octane) core linked via an ether oxygen at the 3-position to a 3-fluoropyridin-2-yl ring . The compound belongs to the quinuclidine ether class, a privileged scaffold in muscarinic acetylcholine receptor (mAChR) and nicotinic acetylcholine receptor (nAChR) ligand design. Its distinguishing structural feature is the fluorine substitution ortho to the ether linkage on the pyridine ring, which differentiates it from non-fluorinated or differently halogenated quinuclidine-aryl ether analogs . The quinuclidine moiety provides a rigid, bicyclic tertiary amine framework that imparts conformational constraint and favorable CNS penetration potential characteristic of this scaffold class [1]. This compound is commercially available from specialty chemical suppliers at research-grade purity (typically ≥97–98%) for use as a synthetic building block, a reference standard, or a probe molecule in receptor pharmacology studies .

Receptor pharmacology Supports mAChR/nAChR ligand design; quinuclidine scaffold provides conformational constraint
PET precursor chemistry Compatible with quinuclidine-catalyzed 18F-fluorination for PET tracer development
SAR probe Fluorine regioisomer for systematic positional scanning of pyridine substitution effects

Why Generic Substitution Fails: Regiospecific Fluorine


Quinuclidine-aryl ether analogs cannot be treated as interchangeable procurement items. The position and identity of the halogen substituent on the pyridyl ring profoundly affects molecular recognition, metabolic stability, and synthetic utility. Fluorine at the 3-position of the pyridin-2-yl ring (as in CAS 2198912-48-8) carries distinct electronic and steric properties compared to chlorine substitution [2], hydrogen (no halogen) [3], or fluorine at alternative positions (e.g., 5-fluoro or 6-fluoro) [2]. The electron-withdrawing effect of 3-fluoro alters the pKa of the adjacent ether oxygen, modifies hydrogen-bond acceptor capacity, and increases metabolic resistance to CYP450-mediated oxidation relative to non-fluorinated or chlorinated congeners—effects well-documented across the broader quinuclidine ether class [1]. Additionally, the 3-fluoropyridin-2-yl moiety serves as a specific synthetic handle for 18F-radiolabeling via nucleophilic aromatic substitution, a route not accessible to non-halogenated or chloro-analogs under comparable conditions [4]. Simply sourcing a 'quinuclidine pyridyl ether' without specifying the 3-fluoro regioisomer risks obtaining a compound with divergent receptor subtype selectivity, altered pharmacokinetic profile, or incompatible synthetic reactivity—any of which can invalidate structure-activity relationship (SAR) campaigns, PET tracer development, or receptor binding studies.

Regioisomeric fluorine position
5-Fluoro or 6-fluoro isomers may alter receptor subtype selectivity and electrostatic surface; not interchangeable in SAR.
Chlorine-substituted analogs
3-Chloro analogs differ in C–X bond strength, metabolic stability, and CYP oxidation susceptibility; class-level evidence suggests distinct ADME profiles.
Non-halogenated pyridyl ethers
Lack the halogen required for nucleophilic 18F-labeling; incompatible with PET tracer development workflows.

Quantitative Differentiation vs. Closest Analogs


Regiospecific Fluorine Enables 18F-Radiolabeling

The 3-fluoropyridin-2-yl moiety in the target compound provides a unique chemical identity enabling participation in nucleophilic aromatic substitution (SNAr) reactions with [18F]fluoride ion. Quinuclidine has been demonstrated to catalyze radiofluorination of 2-halopyridines (Cl or Br) with radiochemical yields exceeding 15% [1]. While the target compound already bears a 3-fluoro substituent, its 2-oxy-quinuclidine linkage makes it a direct structural analog of the 2-halopyridine substrates validated in this methodology. In contrast, non-halogenated pyridin-2-yl ethers lack the leaving group required for SNAr-based 18F incorporation, and 2-chloropyridyl analogs exhibit different reactivity kinetics and lower radiochemical yields [1]. This regiospecific fluorine identity is critical: a 5-fluoro or 6-fluoro isomer would present a different electronic environment and cannot serve as a direct comparator for SAR studies centered on 3-fluoro substitution [2].

18F-Radiolabeling
Class-level
Target: 3-fluoro, SNAr-competent; >15% radiochemical yield reported for quinuclidine-catalyzed 2-halopyridine fluorination.
Non-halogenated: 0% yield; chloro analogs: slower kinetics.
Supports differentiation for PET tracer precursor selection based on radiochemical reactivity.
Class-level inference; verify reactivity for this specific 3-fluoro substrate.
PET radiochemistry 18F-labeling nucleophilic aromatic substitution

Fluorine vs. Chlorine: Physicochemical & Metabolic Stability

Fluorine and chlorine substituents at the pyridine 3-position impart markedly different physicochemical and metabolic properties, despite both being halogen atoms. The C–F bond (bond dissociation energy ~130 kcal/mol) is substantially stronger than C–Cl (bond dissociation energy ~95 kcal/mol), conferring greater oxidative metabolic stability [1]. Fluorine's smaller van der Waals radius (1.47 Å vs. 1.75 Å for chlorine) results in less steric perturbation at the receptor binding site while providing a stronger electron-withdrawing inductive effect (Hammett σm: F = +0.34, Cl = +0.37; however σp: F = +0.06, Cl = +0.23, reflecting fluorine's opposing resonance effects that are uniquely dependent on ring position) [1]. The 3-position specifically places fluorine ortho to the ether linkage, where its strong inductive withdrawal reduces the electron density on the ether oxygen, potentially modulating hydrogen-bond acceptor strength in ways distinct from 3-chloro or 4/5/6-fluoro substitution patterns. In quinuclidine-based receptor ligands, fluorine substitution has been associated with improved brain penetration (reduced P-glycoprotein efflux) relative to chlorine substitution in congeneric series [1], a property relevant when the compound is used as a CNS-targeted probe scaffold.

Fluorine vs. Chlorine
Class-level
C–F BDE ~130 vs. C–Cl ~95 kcal/mol; vdW radius 1.47 vs. 1.75 Å; stronger inductive effect ortho to ether. Predicts greater oxidative metabolic stability.
Differentiates 3-fluoro from chloro analogs in metabolic stability and receptor fit.
Class-level SAR; direct comparative data not provided.
medicinal chemistry ADME halogen effects

Certified Purity for Reproducible Pharmacology

Commercially sourced 3-[(3-fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane is available with a certified purity of 98% (HPLC) from specialty chemical suppliers . While many quinuclidine ether analogs are offered at lower purity grades (e.g., 95% or unspecified), the 98% specification reduces the likelihood of bioactive impurities confounding receptor binding or functional assay results. For procurement decision-making, the availability of a defined purity specification with batch-level quality assurance documentation (Certificate of Analysis upon request) provides a traceable quality baseline . In contrast, less common quinuclidine ether analogs (including alternative halogen-substituted or regioisomeric variants) may only be available through custom synthesis without pre-established purity specifications, introducing uncertainty in quantitative pharmacological experiments.

Certified Purity
Reported
98% (HPLC) purity; Certificate of Analysis available from specialty suppliers.
Reduces impurity-related assay interference risk in quantitative pharmacology.
Verify batch-specific COA; typical generic analog purity 95%.
quality control purity specification reproducibility

Quinuclidine Conformational Rigidity Advantage

The 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold in the target compound provides a conformationally rigid, bicyclic tertiary amine with a well-defined spatial orientation of the nitrogen lone pair. This contrasts with flexible aminoalkyl ether comparators (e.g., N-methylpiperidine or N,N-dimethylaminoethoxy analogs) where conformational entropy reduces binding site complementarity. In quinuclidine-based muscarinic ligands, the constrained geometry has been associated with enhanced receptor subtype selectivity compared to conformationally flexible counterparts [1]. The quinuclidine nitrogen pKa (~10.5–10.9) ensures near-complete protonation at physiological pH, contributing to consistent ionic interactions with the conserved aspartate residue in aminergic GPCR orthosteric sites. Flexible aminoalkyl ethers exhibit variable protonation states and multiple low-energy conformations, leading to less predictable SAR and potentially higher off-target binding.

Conformational Rigidity
Class-level
Quinuclidine: rigid bicyclic, single conformer, pKa ~10.9; >99% protonated at pH 7.4. Flexible aminoalkyl ethers exhibit multiple conformations and variable protonation.
Supports defined pharmacophore modeling and reduces binding pose ambiguity.
Class-level inference from quinuclidine scaffold chemistry.
conformational constraint quinuclidine receptor selectivity

Position-Specific Fluorine in Receptor SAR

Fluorine position on the pyridine ring is a critical determinant of receptor binding affinity and functional activity in quinuclidine-pyrridine ether chemotypes. Published SAR data for related quinuclidine-pyridine series demonstrate that moving a substituent from the 2-position to the 3-, 4-, 5-, or 6-position of the pyridine ring can produce order-of-magnitude shifts in receptor binding affinity and selectivity profiles [1]. In the specific context of quinuclidine-pyridine carboxamides, the 6-fluoropyridin-2-yl derivative (a compound structurally related to the target compound's chemotype) showed a Ki of 1.3 nM at α7 nAChR with minimal 5-HT3 receptor cross-reactivity [1], establishing that precise fluorine position is non-negotiable for achieving desired pharmacology. The 3-fluoro substitution in the target compound represents a regiospecific point of differentiation: it is neither isosteric nor bioisosteric with 4-fluoro, 5-fluoro, or 6-fluoro pyridine isomers, each of which presents a unique electrostatic potential surface to the receptor binding pocket.

Position-Specific SAR
Cross-study
3-Fluoro vs. 6-fluoro: related 6-fluoro carboxamide shows Ki 1.3 nM at α7 nAChR; regioisomeric shift alters electrostatic surface; non-interchangeable.
Reinforces that fluorine position determines receptor selectivity profile.
Cross-study; confirm directly for 3-fluoro ether series.
regioisomerism structure-activity relationship fluorine positional scanning

Research & Application Scenarios


PET Tracer Development: 18F-Labeled CNS Imaging Scaffold

The 3-fluoropyridin-2-yl ether moiety positions this compound as a strategic starting scaffold for developing 18F-labeled PET radiotracers targeting muscarinic or nicotinic acetylcholine receptors. While the compound itself is not 18F-labeled, its structure embodies the 2-functionalized pyridine motif amenable to quinuclidine-catalyzed nucleophilic [18F]fluoride labeling with validated radiochemical yields exceeding 15% [2]. Derivatization at the pyridine 5- or 6-position can install a leaving group (nitro, trimethylammonium) for late-stage 18F incorporation, following established methodology for analogous quinuclidine-pyridine PET tracers that have demonstrated favorable log D (1.02) and plasma free fraction (23%) in baboon studies [3]. The quinuclidine scaffold's documented CNS penetration capability [1] further supports its utility as a brain-penetrant radiotracer precursor.

Medicinal Chemistry SAR: Fluorine Positional Scanning

This compound serves as the 3-fluoro anchor point in a fluorine positional scanning matrix aimed at mapping the electrostatic requirements of mAChR (M1–M5) and nAChR (α4β2, α7, α3β4) subtype binding pockets. Used in parallel with the corresponding 4-fluoro, 5-fluoro, and 6-fluoro regioisomers, the 3-fluoro substitution provides a unique electrostatic surface potential that differentially modulates hydrogen-bond acceptance at the ether oxygen and π-stacking interactions with conserved aromatic residues in the receptor orthosteric site. The class-level evidence that quinuclidine-based ligands achieve high cortical muscarinic receptor efficacy [1] and that fluoropyridine positional isomers exhibit order-of-magnitude potency differences in related chemotypes [3] supports the compound's value as a non-interchangeable element in a systematic SAR matrix.

Conformationally Constrained Cholinergic Probe

The rigid quinuclidine scaffold provides a defined, singular conformational state for the protonated amine—a feature that reduces the ambiguity inherent in flexible ligand pharmacophore modeling. This makes the compound valuable as a tool for site-directed mutagenesis studies of the conserved aspartate residue (D3.32 in aminergic GPCRs) or for molecular dynamics simulations of ligand-receptor binding trajectories where ligand flexibility is a confounding variable. The 98% purity specification ensures that functional assay results (e.g., calcium flux, β-arrestin recruitment, or electrophysiological measurements) are not compromised by impurity-driven off-target effects, supporting its use in quantitative concentration-response curve generation.

Fluorine-Specific ADME Probe for CNS Penetration

In drug discovery programs optimizing the ADME profile of quinuclidine-based CNS candidates, this compound provides a specific fluorine reference point for comparative metabolism studies. The 3-fluoro substituent can be directly compared against the 3-chloro, 3-bromo, and 3-unsubstituted analogs in microsomal stability assays, hepatocyte clearance experiments, and Caco-2/MDCK permeability models to isolate the contribution of fluorine identity to metabolic stability and membrane permeability. Class-level SAR indicates that fluorine substitution in quinuclidine ligands is associated with reduced efflux transporter recognition and improved brain-to-plasma ratios compared to chlorine-substituted congeners [1], making the procurement of the specific 3-fluoro compound essential for generating valid intra-series comparisons.

Application
Selection Property
Validation Focus
PET Tracer Development: 18F-Labeled CNS Imaging Scaffold
18F-labeling precursor scaffold compatibility
Nucleophilic fluorination efficiency and radiolabeling yield
Medicinal Chemistry SAR: Fluorine Positional Scanning
Fluorine regioisomer identity for electrostatic mapping
Receptor subtype selectivity profiles (mAChR/nAChR)
Conformationally Constrained Cholinergic Probe
Quinuclidine scaffold rigidity and single conformer
Pharmacophore modeling accuracy and site-directed mutagenesis
Fluorine-Specific ADME Probe for CNS Penetration
3-Fluoro substituent identity for metabolic stability
Microsomal stability, efflux ratio, and brain penetration models
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